molecular formula C16H24ClNO B13761735 4-(2-Methylpiperidin-1-yl)-1-phenylbutan-1-one--hydrogen chloride (1/1) CAS No. 51167-86-3

4-(2-Methylpiperidin-1-yl)-1-phenylbutan-1-one--hydrogen chloride (1/1)

Cat. No.: B13761735
CAS No.: 51167-86-3
M. Wt: 281.82 g/mol
InChI Key: KIFAGHRXQUQMRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Methylpiperidin-1-yl)-1-phenylbutan-1-one–hydrogen chloride (1/1) is a chemical compound that belongs to the class of piperidine derivatives. This compound is known for its unique structural features, which include a piperidine ring substituted with a methyl group and a phenylbutanone moiety. The hydrogen chloride (1/1) indicates that the compound is in its hydrochloride salt form, which is often used to enhance the solubility and stability of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methylpiperidin-1-yl)-1-phenylbutan-1-one typically involves the reaction of 2-methylpiperidine with 1-phenylbutan-1-one under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve a high yield of the compound.

Industrial Production Methods

In an industrial setting, the production of 4-(2-Methylpiperidin-1-yl)-1-phenylbutan-1-one–hydrogen chloride (1/1) involves large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies and equipment ensures the efficient and cost-effective production of the compound. The final product is purified using techniques such as crystallization, filtration, and drying to obtain the hydrochloride salt in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-(2-Methylpiperidin-1-yl)-1-phenylbutan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products

    Oxidation: Produces ketones or carboxylic acids.

    Reduction: Produces alcohols.

    Substitution: Produces substituted piperidine derivatives.

Scientific Research Applications

4-(2-Methylpiperidin-1-yl)-1-phenylbutan-1-one–hydrogen chloride (1/1) has various applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, such as analgesic and anti-inflammatory effects.

    Industry: Used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 4-(2-Methylpiperidin-1-yl)-1-phenylbutan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Methylpiperidin-1-yl)butyl benzoate–hydrogen chloride (1/1)
  • 3-(2-Methylpiperidin-1-yl)propyl (4-butoxyphenyl)acetate–hydrogen chloride (1/1)

Uniqueness

4-(2-Methylpiperidin-1-yl)-1-phenylbutan-1-one–hydrogen chloride (1/1) is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a piperidine ring with a phenylbutanone moiety makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

51167-86-3

Molecular Formula

C16H24ClNO

Molecular Weight

281.82 g/mol

IUPAC Name

4-(2-methylpiperidin-1-yl)-1-phenylbutan-1-one;hydrochloride

InChI

InChI=1S/C16H23NO.ClH/c1-14-8-5-6-12-17(14)13-7-11-16(18)15-9-3-2-4-10-15;/h2-4,9-10,14H,5-8,11-13H2,1H3;1H

InChI Key

KIFAGHRXQUQMRU-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCN1CCCC(=O)C2=CC=CC=C2.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.